1-benzyl-1H-indole-5-carbaldehyde
Overview
Description
1-Benzyl-1H-indole-5-carbaldehyde is a chemical compound with the molecular formula C16H13NO It is an indole derivative, characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring
Mechanism of Action
Target of Action
1-Benzyl-1H-indole-5-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is crucial in the compound’s biological activity.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processesIndole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the diverse biological activities of indole derivatives, the compound’s action could result in a variety of effects at the molecular and cellular level . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, and more .
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-indole-5-carbaldehyde interacts with various enzymes, proteins, and other biomolecules . It is an essential and efficient chemical precursor for generating biologically active structures
Cellular Effects
This compound has been found to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde or ketone under acidic conditions, such as pyridine-HCl at elevated temperatures (e.g., 110°C) . This reaction yields the indole derivative after several steps, including cyclization and dehydration.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens (e.g., bromine), and sulfonation using sulfuric acid.
Major Products Formed:
Oxidation: 1-Benzyl-1H-indole-5-carboxylic acid.
Reduction: 1-Benzyl-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-1H-indole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Medicine: This compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Benzyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Benzyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position and a benzyl group at the nitrogen atom.
Indole-5-carboxaldehyde: Lacks the benzyl group at the nitrogen atom.
Uniqueness: this compound is unique due to the presence of both a benzyl group and an aldehyde group at specific positions on the indole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzylindole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-14-6-7-16-15(10-14)8-9-17(16)11-13-4-2-1-3-5-13/h1-10,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAFQBZJAVJZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445765 | |
Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63263-88-7 | |
Record name | 1-benzyl-1H-indole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1-benzyl-1H-indole-5-carbaldehyde chosen as a starting material in the synthesis of naratriptan?
A1: The research paper highlights the advantageous role of the 1-benzyl group as a protecting group during the multi-step synthesis of naratriptan []. The researchers found that this protecting group facilitated the construction of both the ethanesulfonamide and methylpiperidinyl side chains present in the naratriptan structure. Importantly, the benzyl group could be easily removed in the final step of the synthesis, allowing for efficient production of the target molecule.
Q2: Are there any other known uses of this compound in pharmaceutical synthesis?
A2: While the provided research focuses solely on its use in naratriptan synthesis [], this compound's structure suggests potential as a building block for other pharmaceutical compounds. The indole core is found in many biologically active molecules, and the aldehyde and benzyl substituents offer versatile handles for further chemical modifications. Further research is needed to explore other potential applications of this compound.
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